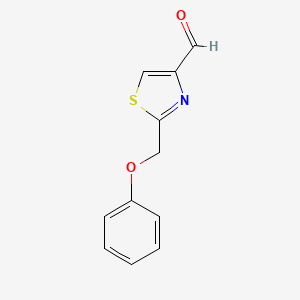

2-(Phenoxymethyl)thiazole-4-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFBPIWCVMQAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Phenoxymethyl Thiazole 4 Carbaldehyde

Transformations of the Thiazole-4-carbaldehyde Moiety

The aldehyde functional group at the C4 position of the thiazole (B1198619) ring is the primary site of chemical reactivity in 2-(phenoxymethyl)thiazole-4-carbaldehyde. This group readily undergoes a variety of chemical transformations, making it a valuable handle for molecular elaboration and the synthesis of more complex derivatives.

Oxidation Reactions to Corresponding Carboxylic Acids

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this reaction yields the corresponding 2-(phenoxymethyl)thiazole-4-carboxylic acid. This conversion can be achieved using a range of classical oxidizing agents. The choice of reagent often depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. Common methods for oxidizing aldehydes to carboxylic acids include the use of potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder, more selective reagents like sodium chlorite (NaClO₂) buffered with a phosphate salt. This transformation is crucial for creating derivatives that can participate in further reactions, such as esterification or amidation, at the newly formed carboxyl group.

Table 1: Oxidation of this compound

| Reactant | Product | Typical Oxidizing Agents |

| This compound | 2-(Phenoxymethyl)thiazole-4-carboxylic acid | KMnO₄, Jones Reagent, NaClO₂ |

Reduction Reactions to Corresponding Alcohols

Conversely, the aldehyde moiety can be readily reduced to a primary alcohol, yielding [2-(phenoxymethyl)thiazol-4-yl]methanol. This transformation is typically accomplished with high efficiency using metal hydride reagents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, favored for its selectivity and mild reaction conditions, often carried out in alcoholic solvents like methanol or ethanol. For less reactive substrates or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) can be employed, typically in an ethereal solvent such as tetrahydrofuran (THF). The resulting alcohol serves as a key intermediate for synthesizing ethers, esters, or alkyl halides.

Table 2: Reduction of this compound

| Reactant | Product | Typical Reducing Agents |

| This compound | [2-(Phenoxymethyl)thiazol-4-yl]methanol | NaBH₄, LiAlH₄ |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles, leading to a wide array of addition and condensation products. These reactions are fundamental to building molecular complexity from the this compound scaffold.

A significant derivatization strategy involves the condensation of this compound with hydrazine or its derivatives to form thiazole-hydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the aldehyde carbon, followed by dehydration to yield the stable C=N-N bond of the hydrazone. Thiazole-containing hydrazones are a class of compounds that have garnered considerable interest due to their diverse biological activities, including antimicrobial and antioxidant properties nih.govresearchgate.net. The synthesis of these derivatives is often pursued as a method to generate libraries of compounds for biological screening and drug discovery programs nih.govnih.gov. By varying the hydrazine component (e.g., using phenylhydrazine or substituted acylhydrazides), a wide range of structurally diverse molecules can be accessed.

Table 3: Synthesis of Thiazole-Hydrazone Derivatives

| Aldehyde | Hydrazine Reactant | Product Class |

| This compound | Hydrazine Hydrate | Thiazole-Hydrazone |

| This compound | Phenylhydrazine | Thiazole-Phenylhydrazone |

| This compound | Isonicotinohydrazide | Thiazole-Acylhydrazone |

The reaction of this compound with primary amines results in the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by a trace amount of acid and involves the formation of a carbon-nitrogen double bond (C=N). The resulting Schiff base ligands are valuable in coordination chemistry due to the presence of multiple donor atoms—the nitrogen of the thiazole ring and the nitrogen of the imine group—which can chelate to metal ions researchgate.net. Aromatic Schiff bases derived from dicarboxylate linkers have been successfully used in the synthesis of novel Metal-Organic Frameworks (MOFs) ekb.eg. The structural rigidity and coordinating ability of thiazole-containing Schiff bases make them promising candidates for the design of new functional MOFs with potential applications in catalysis, gas storage, and sensing rsc.org.

Table 4: Formation of Schiff Bases

| Aldehyde | Primary Amine | Product Class |

| This compound | Aniline | N-Phenyl-1-[2-(phenoxymethyl)thiazol-4-yl]methanimine |

| This compound | 4-Aminobenzoic acid | 4-({[2-(Phenoxymethyl)thiazol-4-yl]methylidene}amino)benzoic acid |

| This compound | Ethylenediamine | N,N'-Bis{[2-(phenoxymethyl)thiazol-4-yl]methylidene}ethane-1,2-diamine |

The aldehyde functionality of this compound allows it to serve as a key building block in multicomponent reactions to construct complex heterocyclic systems. One such application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a scaffold known for its biological importance, including its role as EGFR-TK inhibitors rsc.org. In a multicomponent reaction strategy, the aldehyde can react with a compound containing an active methylene group and an aminopyrazole derivative. For instance, a reaction analogous to the Biginelli reaction, involving the aldehyde, thiourea, and a suitable pyrazole precursor, can lead to the formation of pyrazolo[3,4-d]pyrimidine-thiones rsc.orgnih.gov. This approach highlights the utility of this compound in generating novel, fused heterocyclic architectures through cycloaddition and condensation cascades.

Table 5: Representative Cycloaddition for Heterocyclic Synthesis

| Aldehyde Component | Other Reactants | Resulting Heterocyclic Core |

| This compound | 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile, Thiourea | Pyrazolo[3,4-d]pyrimidine |

Reactivity Pertaining to the 2-Phenoxymethyl Substituent

The reactivity of the 2-phenoxymethyl substituent is influenced by the electronic nature of the thiazole ring. The thiazole ring is known to be electron-deficient, particularly at the C2 position, which can influence the stability and reactivity of the attached phenoxymethyl (B101242) group.

The C2 position of the thiazole ring is inherently susceptible to nucleophilic attack. This electronic characteristic suggests that the phenoxymethyl group at this position could potentially act as a leaving group in nucleophilic substitution reactions. In such a scenario, a nucleophile would attack the C2 carbon of the thiazole ring, leading to the displacement of the phenoxide anion.

While specific studies detailing the nucleophilic substitution of the phenoxymethyl group from this compound are not extensively documented in the reviewed literature, the general principles of thiazole chemistry support this possibility. The viability of such a reaction would likely depend on the strength of the incoming nucleophile and the reaction conditions employed. For instance, strong nucleophiles might be required to facilitate the cleavage of the C-O bond of the ether linkage.

General Scheme for Nucleophilic Substitution:

Where Nu- represents a nucleophile and PhO- is the phenoxide leaving group.

Further research is needed to explore the full scope and limitations of nucleophilic substitution reactions at the 2-position of this specific thiazole derivative.

Strategic Applications in Organic Synthesis as a Building Block

This compound has demonstrated its utility as a versatile building block in the construction of more complex heterocyclic systems. Its aldehyde functionality provides a reactive handle for a variety of condensation and multicomponent reactions.

One notable application is in the synthesis of pyrazolo[3,4-d]dihydropyrimidine derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. In this context, the aldehyde group of this compound can participate in cyclocondensation reactions with suitable amine-containing pyrazole precursors to construct the dihydropyrimidine ring.

A general synthetic approach involves the reaction of this compound with an aminopyrazole derivative, often in the presence of a catalyst and a suitable solvent system. The initial step is typically the formation of a Schiff base intermediate through the reaction of the aldehyde and the amino group, followed by an intramolecular cyclization to form the final pyrazolo[3,4-d]dihydropyrimidine scaffold.

The following table summarizes the key components in the synthesis of pyrazolo[3,4-d]dihydropyrimidine derivatives using this compound as a key reactant.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Aminopyrazole Derivatives | Pyrazolo[3,4-d]dihydropyrimidines |

This synthetic strategy highlights the importance of this compound as a precursor for generating molecular diversity in drug discovery programs. The ability to readily introduce the thiazole moiety into a fused ring system makes it a valuable tool for medicinal chemists.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms of 2-(Phenoxymethyl)thiazole-4-carbaldehyde

The utility of this compound in chemical research is fundamentally linked to its synthetic accessibility and predictable reactivity. It serves as a crucial building block for the construction of more complex pharmaceutical and heterocyclic structures.

A notable and efficient method for its preparation involves the oxidation of its corresponding primary alcohol, 2-(Phenoxymethyl)thiazole-4-methanol. This transformation can be achieved with high efficacy using reagents such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in combination with sodium hypochlorite (B82951) (NaOCl). This specific method is reported to yield the desired aldehyde in 89–94% with minimal over-oxidation to the carboxylic acid.

The reactivity of the compound is dominated by its aldehyde functional group and the aromatic thiazole (B1198619) ring. The aldehyde group readily participates in a variety of chemical transformations, making it a versatile handle for synthetic diversification. Key reactions include:

Oxidation: The aldehyde can be oxidized to form the corresponding 2-(phenoxymethyl)thiazole-4-carboxylic acid.

Reduction: Conversely, it can be reduced to the parent alcohol, 2-(phenoxymethyl)thiazole-4-methanol.

Condensation Reactions: It serves as an electrophile in condensation reactions. For instance, its reaction with various hydrazines produces a library of thiazole-hydrazone derivatives, which are valuable for biological screening. It has also been explicitly used as a reactant in the preparation of pyrazolo[3,4-d]dihydropyrimidine derivatives. pharmaffiliates.com

The phenoxymethyl (B101242) group and the thiazole nucleus also influence its reactivity, primarily through electronic effects and by providing sites for intermolecular interactions.

| Reaction Type | Reactant(s) | Product Type | Significance |

| Oxidation | Oxidizing Agent (e.g., TEMPO/NaOCl) | Carboxylic Acid | Synthesis of acid derivatives |

| Reduction | Reducing Agent (e.g., NaBH₄) | Primary Alcohol | Synthesis of alcohol derivatives |

| Condensation | Hydrazines | Thiazole-Hydrazones | Generation of biologically active compounds |

| Cyclocondensation | Aminopyrazoles | Pyrazolo[3,4-d]dihydropyrimidines | Creation of complex heterocyclic systems pharmaffiliates.com |

Contemporary Biological Significance and Mechanistic Understanding

This compound has attracted attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Thiazole-containing compounds, in general, are integral to numerous clinically used drugs, including anticancer and anti-HIV agents. nih.gov

The biological potential of this specific aldehyde is often explored through its derivatives. It is utilized in biochemical assays as a foundational structure for developing and studying enzyme inhibitors. The mechanism of action is thought to be multi-faceted and dependent on the ultimate structure of the derivative and its biological target. Key mechanistic insights include:

Target Interaction: The molecule may interact with biological targets like enzymes or cellular receptors, leading to the modulation of their respective pathways.

Structural Contributions: The phenoxymethyl group is hypothesized to enhance the binding affinity of the compound to its molecular target. The thiazole ring itself is capable of participating in crucial non-covalent interactions such as hydrogen bonding and π-π stacking, which stabilize the compound within the target's binding site.

Covalent Modification: The reactive aldehyde group can potentially form covalent bonds (e.g., Schiff bases with amine groups on proteins), leading to irreversible inhibition of a target.

Derivatives of related thiazole structures have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, highlighting a potential mechanism for its anticancer effects. researchgate.net

| Area of Interest | Observed or Potential Activity | Postulated Mechanism |

| Anticancer | Cytotoxicity against cancer cell lines | Enzyme inhibition, induction of apoptosis, cell cycle arrest researchgate.net |

| Antimicrobial | Efficacy against various bacterial strains | Inhibition of essential microbial enzymes |

| Enzyme Inhibition | Serves as a scaffold for enzyme inhibitors | Competitive or non-competitive binding to enzyme active sites |

Prospective Research Directions and Translational Opportunities

The true value of this compound may lie in its capacity as a versatile scaffold for future drug discovery. The field of medicinal chemistry continues to explore thiazole derivatives for their therapeutic potential against a wide array of diseases. fabad.org.trresearchgate.net

Prospective research involving this compound will likely focus on:

Derivative Synthesis: Expanding the library of derivatives by reacting the aldehyde with a diverse set of nucleophiles to probe structure-activity relationships (SAR). researchgate.net

Target Identification: Utilizing synthesized derivatives in high-throughput screening and chemical biology approaches to identify specific protein targets responsible for their biological effects.

Bioisosteric Replacement: The thiazole ring is considered a bioisostere of other heterocycles like pyrimidine (B1678525) and oxadiazole. nih.gov Future work could involve creating analogues to fine-tune pharmacological properties.

The translational opportunities for the broader class of thiazole-based compounds are significant. The goal is to develop novel therapeutic agents with improved efficacy, selectivity, bioavailability, and reduced toxicity profiles. fabad.org.trcitedrive.com The versatility of the thiazole scaffold presents a promising pathway for discovering next-generation drugs. researchgate.net

Challenges in the Development of Thiazole-Based Therapeutics

Despite the promise of the thiazole scaffold, the path from a promising lead compound to a clinically approved therapeutic is fraught with challenges. These are not unique to thiazoles but are pertinent to the development of this entire class of compounds.

Key challenges include:

Translational Hurdles: A significant challenge is the frequent disconnect between in vitro activity and in vivo efficacy. Promising results from cell-based assays often fail to translate into animal models. researchgate.net This can be due to a lack of fully representative experimental models that can accurately predict human response. researchgate.net

Pharmacokinetic Properties: Achieving optimal pharmacokinetic profiles—including absorption, distribution, metabolism, and excretion (ADME)—is a major focus. Modulating thiazole derivatives to improve bioavailability and metabolic stability is a critical and ongoing effort in drug development. fabad.org.trresearchgate.net The sulfur atom in the thiazole ring, for example, can enhance liposolubility, which affects how the compound crosses cellular membranes. nih.gov

Selectivity and Toxicity: Ensuring that a drug candidate interacts selectively with its intended target while minimizing off-target effects is paramount to reducing toxicity. fabad.org.trresearchgate.net The development of highly specific kinase inhibitors, for example, often involves extensive structural modification to avoid inhibiting closely related kinases.

Synthesis and Scalability: While many synthetic routes to thiazoles exist, developing a process that is efficient, cost-effective, and scalable for large-scale manufacturing can be a significant obstacle.

Overcoming these challenges requires a multidisciplinary approach, integrating synthetic chemistry, computational modeling, and advanced biological evaluation to rationally design and optimize thiazole-based drug candidates. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(Phenoxymethyl)thiazole-4-carbaldehyde, and what analytical techniques are critical for confirming its structural integrity?

Answer:

- Synthetic Routes :

- Knöevenagel Condensation : Reacting 3-phenyl-4-thioxo-2-thiazolidinone with substituted aldehydes under reflux in glacial acetic acid or PEG-400 .

- Vilsmeier-Haack Reaction : Used to prepare substituted pyrazole-4-carbaldehydes, which can serve as intermediates .

- Multi-Step Synthesis : Incorporates phenoxymethyl groups via nucleophilic substitution or coupling reactions (e.g., using PEG-mediated conditions) .

- Analytical Techniques :

- 1H-NMR and 13C-NMR : Confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, aldehyde proton at δ ~10 ppm) .

- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C, H, N, S content .

Q. How can researchers resolve discrepancies in melting points or spectroscopic data during characterization?

Answer :

- Melting Point Variability :

- Spectroscopic Issues :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., piperidine) for condensation reactions .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. PEG-400 for greener synthesis .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 min vs. 12 hr reflux) .

- Real-Time Monitoring : Employ TLC or in-situ FTIR to track intermediate formation .

Q. What role does this compound play in bacterial quorum sensing (QS), and how is its activity quantified?

Answer :

Q. How do structural modifications of the phenoxymethyl group influence bioactivity, and what strategies guide SAR studies?

Answer :

- Key Modifications :

- SAR Strategies :

Q. What challenges arise in achieving regioselectivity during thiazole ring functionalization, and how are they addressed?

Answer :

- Challenges :

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.